molecular formula C9H10BNO4S B12057767 6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1158984-92-9

6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12057767
CAS No.: 1158984-92-9
M. Wt: 239.06 g/mol
InChI Key: WWELVLHUROSDIA-UHFFFAOYSA-N
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Description

6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. It is part of a class of compounds known as MIDA boronates, which are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a thiophene ring and a boron atom coordinated with nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of a thiophene derivative with a boronic acid or boronate ester. One common method involves the use of N-methyliminodiacetic acid (MIDA) as a ligand to stabilize the boron center. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalysts: Palladium or copper catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The boron center can be reduced to form borohydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents or organolithium compounds

Major Products

The major products formed from these reactions include:

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Borohydride derivatives

    Substitution: Various boronate esters or boronic acids

Scientific Research Applications

6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: Employed in the study of boron-based drugs and their interactions with biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the development of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to coordinate with various molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups. This property makes it useful in catalysis and as a molecular probe in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
  • 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
  • 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Uniqueness

Compared to similar compounds, 6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of the thiophene ring. This structural feature imparts distinct electronic properties and reactivity, making it particularly valuable in the synthesis of sulfur-containing organic molecules and in applications requiring specific electronic characteristics.

Properties

IUPAC Name

6-methyl-2-thiophen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4S/c1-11-5-8(12)14-10(15-9(13)6-11)7-3-2-4-16-7/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWELVLHUROSDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678942
Record name 6-Methyl-2-(thiophen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158984-92-9
Record name 6-Methyl-2-(thiophen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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